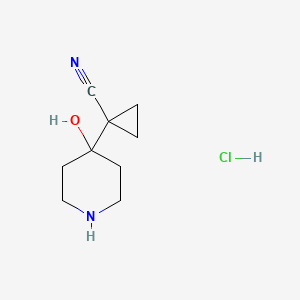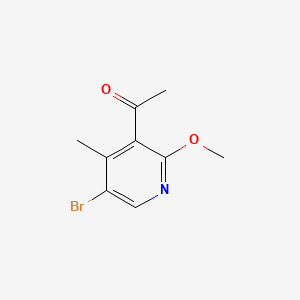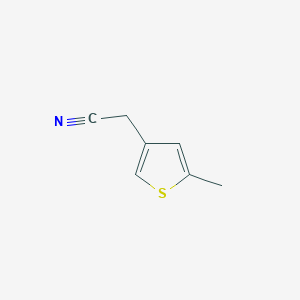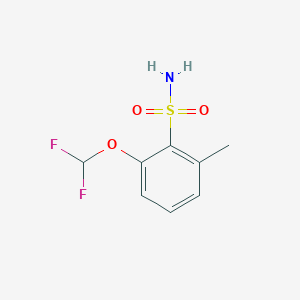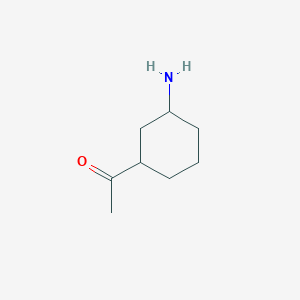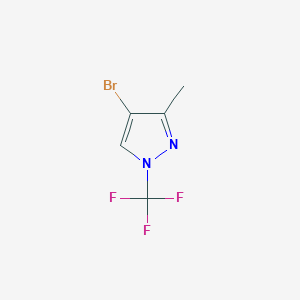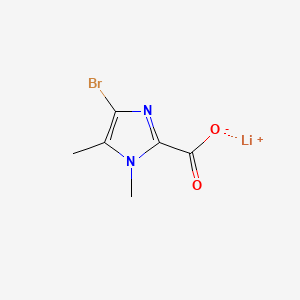
lithium(1+) 4-bromo-1,5-dimethyl-1H-imidazole-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Lithium(1+) 4-bromo-1,5-dimethyl-1H-imidazole-2-carboxylate is a compound that belongs to the imidazole family, which is a class of heterocyclic compounds containing nitrogen. Imidazoles are known for their broad range of chemical and biological properties, making them valuable in various fields such as pharmaceuticals, agrochemicals, and materials science .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of lithium(1+) 4-bromo-1,5-dimethyl-1H-imidazole-2-carboxylate can be achieved through several methods. One common approach involves the methylation of 5-bromo-2-methyl-1H-imidazole, resulting in a mixture of regioisomers . Another method includes the Debus-Radziszewski synthesis, Wallach synthesis, and the dehydrogenation of imidazolines . These methods typically involve the use of various reagents and catalysts under controlled conditions to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve scalable and cost-effective synthesis routes. For example, the use of preparative thin-layer chromatography (TLC) to separate regioisomers and obtain the desired product in significant quantities . Additionally, the use of nickel-catalyzed addition to nitriles and subsequent cyclization has been reported as an efficient method for producing substituted imidazoles .
Analyse Chemischer Reaktionen
Types of Reactions
Lithium(1+) 4-bromo-1,5-dimethyl-1H-imidazole-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of different imidazole derivatives.
Substitution: The bromine atom in the compound can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . The reaction conditions, such as temperature, solvent, and catalyst, play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce various functionalized imidazole derivatives .
Wissenschaftliche Forschungsanwendungen
Lithium(1+) 4-bromo-1,5-dimethyl-1H-imidazole-2-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s biological activity makes it valuable for research in drug development and antimicrobial studies.
Wirkmechanismus
The mechanism of action of lithium(1+) 4-bromo-1,5-dimethyl-1H-imidazole-2-carboxylate involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with enzymes and receptors, modulating their activity. For example, imidazole derivatives are known to inhibit certain enzymes, leading to antimicrobial or anticancer effects . The exact molecular targets and pathways depend on the specific application and the structure of the compound.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Lithium(1+) 4-bromo-1,2-dimethyl-1H-imidazole-5-carboxylate: This compound has a similar structure but differs in the position of the carboxylate group.
4-Bromo-1,2-dimethyl-1H-imidazole: Another similar compound with a different substitution pattern.
Uniqueness
Lithium(1+) 4-bromo-1,5-dimethyl-1H-imidazole-2-carboxylate is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The position of the carboxylate group and the presence of the bromine atom make it distinct from other imidazole derivatives, potentially leading to unique applications and properties .
Eigenschaften
Molekularformel |
C6H6BrLiN2O2 |
|---|---|
Molekulargewicht |
225.0 g/mol |
IUPAC-Name |
lithium;4-bromo-1,5-dimethylimidazole-2-carboxylate |
InChI |
InChI=1S/C6H7BrN2O2.Li/c1-3-4(7)8-5(6(10)11)9(3)2;/h1-2H3,(H,10,11);/q;+1/p-1 |
InChI-Schlüssel |
JCBLWFQCGFHDGP-UHFFFAOYSA-M |
Kanonische SMILES |
[Li+].CC1=C(N=C(N1C)C(=O)[O-])Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


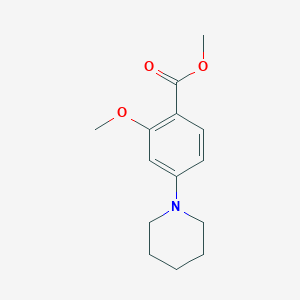
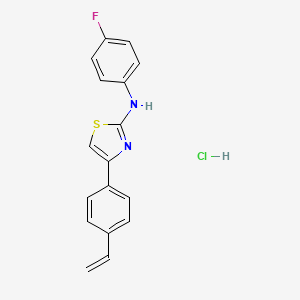
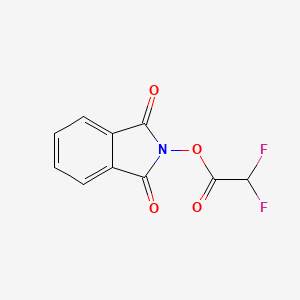
![Methyl 4-(hydroxymethyl)-2-azabicyclo[2.1.1]hexane-1-carboxylate hydrochloride](/img/structure/B13485522.png)


![Methyl 1-(methoxymethyl)-2-azabicyclo[2.1.1]hexane-4-carboxylate](/img/structure/B13485541.png)
